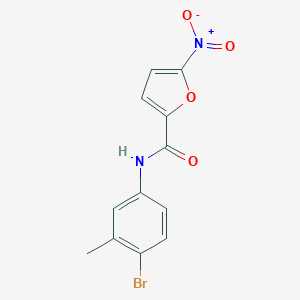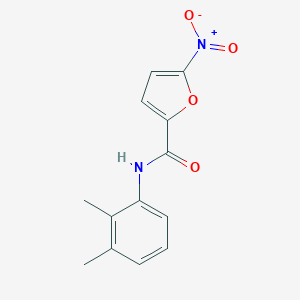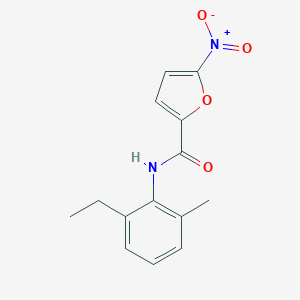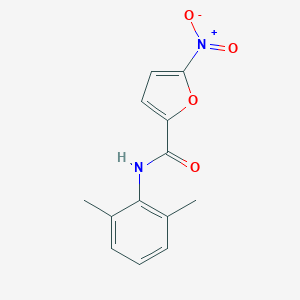![molecular formula C21H23N3O2 B251981 N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that has been extensively studied in the field of pharmacology. This compound was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University, and has since been used for scientific research purposes.
作用機序
JWH-018 exerts its effects by binding to the CB1 receptor, which is a G protein-coupled receptor. Upon binding, JWH-018 activates the receptor, leading to a cascade of intracellular signaling events that ultimately result in the physiological and psychological effects associated with cannabinoid use.
Biochemical and Physiological Effects:
JWH-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, reduced body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. These effects are similar to those produced by cannabis, although JWH-018 is generally considered to be more potent than natural cannabinoids.
実験室実験の利点と制限
One of the primary advantages of using JWH-018 in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoid receptor activation in a highly controlled manner. However, JWH-018 also has several limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research involving JWH-018. One area of interest is the development of novel compounds that target the cannabinoid receptor system with greater selectivity and potency. Additionally, researchers may explore the use of JWH-018 in the treatment of various medical conditions, such as chronic pain and anxiety disorders. Finally, further studies may be conducted to better understand the long-term effects of JWH-018 on the brain and body.
合成法
The synthesis of JWH-018 involves several steps, including the reaction of 1H-indole-2-carboxylic acid with 3,4-dimethylbenzoyl chloride to form the intermediate compound, which is then reacted with propylamine to yield the final product. The overall yield of this process is relatively low, making JWH-018 a challenging compound to synthesize.
科学的研究の応用
JWH-018 has been widely used in scientific research to study the cannabinoid receptor system. This compound is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabis. By studying the effects of JWH-018 on the CB1 receptor, researchers can better understand the mechanisms underlying the effects of cannabis.
特性
分子式 |
C21H23N3O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-[3-[(3,4-dimethylbenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-8-9-17(12-15(14)2)20(25)22-10-5-11-23-21(26)19-13-16-6-3-4-7-18(16)24-19/h3-4,6-9,12-13,24H,5,10-11H2,1-2H3,(H,22,25)(H,23,26) |
InChIキー |
MEPHQBWRBNCHLQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=CC3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)



![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)
![3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B251912.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)

![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)